molecular formula C10H12BrN3 B13145674 3-(4-Bromo-1H-indazol-3-yl)propan-1-amine

3-(4-Bromo-1H-indazol-3-yl)propan-1-amine

Cat. No.: B13145674
M. Wt: 254.13 g/mol
InChI Key: CMMVNSKLSDWGEN-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 4-position and a propan-1-amine group at the 3-position of the indazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1H-indazol-3-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine hydrate and sodium acetate in aprotic polar solvents like NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide) at mild temperatures (around 60°C) . The reaction proceeds smoothly, leading to the formation of the indazole ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-indazol-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

3-(4-Bromo-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the propan-1-amine group can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indazol-1-yl)propan-1-amine
  • 1-Ethyl-1H-indazol-3-amine
  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
  • 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine

Uniqueness

3-(4-Bromo-1H-indazol-3-yl)propan-1-amine is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications in various fields .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

3-(4-bromo-2H-indazol-3-yl)propan-1-amine

InChI

InChI=1S/C10H12BrN3/c11-7-3-1-4-8-10(7)9(14-13-8)5-2-6-12/h1,3-4H,2,5-6,12H2,(H,13,14)

InChI Key

CMMVNSKLSDWGEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)CCCN

Origin of Product

United States

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